N-(butylcarbamoyl)-2-(4-hydroxypiperidin-1-yl)acetamide
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Overview
Description
N-(butylcarbamoyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as BCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the naturally occurring amino acid, L-phenylalanine, and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of BCA is not fully understood, but it is thought to act through a variety of pathways involving the modulation of various signaling molecules and cellular processes. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, as well as modulating the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects
BCA has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of inflammation and oxidative stress, and the promotion of cell growth and survival. It has also been shown to have neuroprotective effects, as well as anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BCA in lab experiments is its relatively low toxicity and high solubility, which makes it easy to work with in vitro and in vivo studies. However, one of the limitations of using BCA is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on BCA, including the development of more effective synthesis methods, the identification of new therapeutic applications, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration methods for BCA in various therapeutic applications.
Synthesis Methods
BCA can be synthesized through a multistep process involving the reaction of L-phenylalanine with butyl isocyanate, followed by the addition of 4-hydroxypiperidine and acetic anhydride. The resulting compound is then purified through a series of chromatographic techniques to obtain pure BCA.
Scientific Research Applications
BCA has been studied extensively for its potential therapeutic applications in a variety of fields, including neurology, oncology, and immunology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as anti-tumor effects in various cancer cell lines.
properties
IUPAC Name |
N-(butylcarbamoyl)-2-(4-hydroxypiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-2-3-6-13-12(18)14-11(17)9-15-7-4-10(16)5-8-15/h10,16H,2-9H2,1H3,(H2,13,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEOOPJUYONSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)CN1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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